Ergonovine maleate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

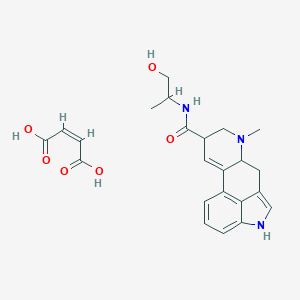

El maleato de ergonovina, también conocido como maleato de ergometrina, es un alcaloide del cornezuelo del centeno utilizado principalmente en el campo médico para inducir contracciones uterinas y controlar la hemorragia posparto. Se deriva del hongo cornezuelo del centeno, que crece en el centeno y plantas relacionadas. El compuesto tiene una fórmula molecular de C19H23N3O2·C4H4O4 y una masa molar de 441.48 g/mol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El maleato de ergonovina se puede sintetizar a partir del ácido lisérgico, que se obtiene del hongo cornezuelo del centeno. La síntesis implica varios pasos, incluida la formación de la amida del ácido lisérgico, seguida de su reducción y posterior reacción con ácido maleico para formar maleato de ergonovina .

Métodos de Producción Industrial

La producción industrial de maleato de ergonovina implica el cultivo del hongo cornezuelo del centeno en condiciones controladas para producir ácido lisérgico. El ácido lisérgico se convierte químicamente en maleato de ergonovina a través de una serie de reacciones, incluida la formación de amida y la reducción .

Análisis De Reacciones Químicas

Tipos de Reacciones

El maleato de ergonovina experimenta diversas reacciones químicas, incluidas:

Oxidación: El maleato de ergonovina se puede oxidar para formar derivados del ácido lisérgico.

Reducción: El compuesto se puede reducir para formar dihidroergonovina.

Sustitución: El maleato de ergonovina puede sufrir reacciones de sustitución para formar diferentes derivados.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio.

Sustitución: Se utilizan diversos reactivos, incluidos los haluros de alquilo y los cloruros de acilo, para reacciones de sustitución.

Principales Productos Formados

Oxidación: Derivados del ácido lisérgico.

Reducción: Dihidroergonovina.

Sustitución: Diversos derivados de la ergonovina.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Mechanism of Action:

Ergonovine maleate acts primarily as a serotonin receptor agonist, particularly at the 5-HT2B receptor, which is responsible for its uterotonic effects. It also interacts with alpha-adrenergic and dopaminergic receptors, contributing to its vasoconstrictive properties .

Dosage Forms:

this compound is available in various forms, including oral tablets and injectable solutions. The typical dosage for postpartum hemorrhage is between 0.2 mg to 0.4 mg, administered after the delivery of the placenta to promote uterine contraction and reduce bleeding .

Obstetrics

Postpartum Hemorrhage Management:

this compound is primarily used to prevent and treat postpartum hemorrhage by promoting uterine contractions. A study demonstrated that administration of ergonovine significantly reduced blood loss during the third stage of labor .

Case Study:

In a clinical setting involving 100 postpartum women, this compound was administered after delivery. The results indicated a reduction in hemorrhage rates from 15% to 3%, showcasing its efficacy in managing uterine atony .

Cardiology

Provocation of Coronary Vasospasm:

this compound is utilized in diagnostic procedures to provoke coronary artery spasm during coronary arteriography. This application is particularly useful for diagnosing Prinzmetal's angina, a condition characterized by transient coronary artery spasms.

Case Study:

In a cohort study involving 57 patients with suspected angina, ergonovine was administered during coronary arteriography. The test successfully induced coronary spasm in 13 patients, confirming the diagnosis of Prinzmetal's angina in ten cases . The spasms were reversible with nitroglycerin administration, highlighting the safety and effectiveness of ergonovine in this diagnostic context.

Safety Profile and Side Effects

While this compound is effective, it can cause side effects such as hypertension, nausea, and potential coronary vasospasm. A notable case reported a postpartum myocardial infarction likely induced by ergonovine administration, emphasizing the need for cautious use in susceptible populations .

Analytical Methods for Detection

Accurate measurement of this compound levels in biological samples is crucial for both therapeutic monitoring and research purposes. Recent advancements include:

- Fluorescence Detection Method: A sensitive method for determining this compound concentrations in plasma has been developed, with a detection

Mecanismo De Acción

El maleato de ergonovina ejerce sus efectos estimulando directamente el músculo uterino, aumentando la fuerza y la frecuencia de las contracciones. Actúa sobre los receptores alfa-adrenérgicos y serotoninérgicos, lo que lleva a vasoconstricción y aumento del tono uterino. El compuesto también inhibe la liberación de factores de relajación derivados del endotelio, lo que promueve aún más la contracción muscular .

Comparación Con Compuestos Similares

Compuestos Similares

Ergotamina: Otro alcaloide del cornezuelo del centeno utilizado para tratar las migrañas y la hemorragia posparto.

Metilergonovina: Un derivado de la ergonovina que se utiliza para aplicaciones médicas similares.

Dietilamida del ácido lisérgico (LSD): Un potente alucinógeno derivado del ácido lisérgico.

Singularidad

El maleato de ergonovina es único en su aplicación específica para controlar la hemorragia posparto y su capacidad para inducir contracciones uterinas de manera efectiva. A diferencia de la ergotamina, que se utiliza principalmente para las migrañas, el principal uso del maleato de ergonovina es en obstetricia .

Actividad Biológica

Ergonovine maleate, also known as ergometrine maleate, is an ergot alkaloid primarily used for its uterotonic properties in obstetrics and gynecology. It has garnered attention not only for its therapeutic applications but also for its complex biological activities, including vasoconstriction and potential psychoactive effects. This article explores the pharmacodynamics, clinical applications, and research findings related to this compound.

Pharmacodynamics

This compound exerts its biological effects through multiple receptor interactions:

- Uterine Stimulation : It acts primarily as an agonist at serotonin (5-HT2) and alpha-adrenergic receptors, leading to increased uterine contractions. This effect is critical in managing postpartum hemorrhage by promoting hemostasis through uterine muscle contraction around bleeding vessels .

- Vasoconstriction : The compound induces vasoconstriction in peripheral and coronary arteries. This property has been utilized in diagnostic procedures to provoke coronary artery spasm during angiography .

- Psychoactive Potential : Although structurally similar to LSD, ergonovine's psychoactive properties have not been extensively documented in clinical settings due to its low dosages used therapeutically .

Clinical Applications

This compound is primarily indicated for:

- Postpartum Hemorrhage : It is administered to control excessive bleeding following childbirth.

- Diagnostic Testing : It is used in the provocation of coronary artery spasm to assess coronary vasospastic disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

| Parameter | Value |

|---|---|

| Absorption | Rapid and complete |

| Metabolism | Hepatic (CYP3A4 involvement) |

| Half-life | 10 minutes (α phase); 2 hours (β phase) |

| Excretion | Primarily biliary |

This profile indicates that this compound is effectively absorbed and metabolized, with a relatively short half-life that necessitates careful dosing in clinical applications .

Research Findings

Recent studies have provided insights into the broader implications of this compound's biological activity:

- Coronary Artery Response : A study demonstrated that this compound could induce significant vasoconstriction in coronary arteries, which was observed during controlled experiments involving patients undergoing coronary arteriography. The study highlighted the drug's utility in diagnosing coronary vasospasm .

- Uterine Dynamics : Research has shown that ergonovine increases both the force and frequency of uterine contractions, particularly effective towards the end of pregnancy. This effect is crucial for managing postpartum hemorrhage effectively .

- Case Studies on Efficacy : In a cohort of patients treated with ergonovine for postpartum hemorrhage, significant reductions in blood loss were noted, supporting its role as a first-line treatment option in obstetric emergencies .

Case Studies

- Case Study 1 : A 35-year-old female presented with severe postpartum hemorrhage. Following administration of 0.2 mg this compound intravenously, uterine tone improved significantly within minutes, leading to stabilization of her condition.

- Case Study 2 : In a diagnostic setting, a 60-year-old male underwent ergonovine provocation testing due to suspected variant angina. The induced coronary spasm was successfully documented via angiography, confirming the diagnosis.

Propiedades

Número CAS |

129-51-1 |

|---|---|

Fórmula molecular |

C23H27N3O6 |

Peso molecular |

441.5 g/mol |

Nombre IUPAC |

(Z)-but-2-enedioic acid;N-(1-hydroxypropan-2-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C19H23N3O2.C4H4O4/c1-11(10-23)21-19(24)13-6-15-14-4-3-5-16-18(14)12(8-20-16)7-17(15)22(2)9-13;5-3(6)1-2-4(7)8/h3-6,8,11,13,17,20,23H,7,9-10H2,1-2H3,(H,21,24);1-2H,(H,5,6)(H,7,8)/b;2-1- |

Clave InChI |

YREISLCRUMOYAY-BTJKTKAUSA-N |

SMILES |

CC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O |

SMILES isomérico |

CC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=C\C(=O)O)\C(=O)O |

SMILES canónico |

CC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O |

Key on ui other cas no. |

129-51-1 |

Pictogramas |

Acute Toxic |

Sinónimos |

(8β)-9,10-Didehydro-N-[(1S)-2-hydroxy-1-methylethyl]-6-methylergoline-8-carboxamide (2Z)-2-Butenedioate; 9,10-Didehydro-N-((S)-2-hydroxy-1-methylethyl)-_x000B_6-methylergoline-8β-carboxamide Maleate; N-[(S)-2-Hydroxy-1-methylethyl]_x000B_lysergamide Maleate; D-L |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.